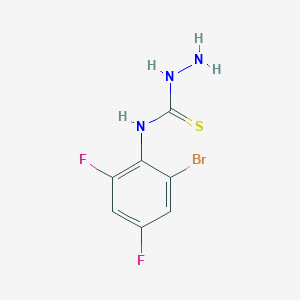

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide

Description

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with bromo (Br) and difluoro (F) groups at the 2, 4, and 6 positions. Thiosemicarbazides are synthesized via nucleophilic addition of hydrazine hydrate to isothiocyanates, followed by cyclization or condensation reactions . The bromo and fluoro substituents enhance the compound’s electronic properties, influencing its reactivity and biological interactions.

Properties

CAS No. |

685113-31-9 |

|---|---|

Molecular Formula |

C7H6BrF2N3S |

Molecular Weight |

282.11 g/mol |

IUPAC Name |

1-amino-3-(2-bromo-4,6-difluorophenyl)thiourea |

InChI |

InChI=1S/C7H6BrF2N3S/c8-4-1-3(9)2-5(10)6(4)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |

InChI Key |

KMAHHJKDTDOPDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=S)NN)Br)F |

solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-difluoroaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones, while reduction can lead to the formation of hydrazine derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: Formation of various substituted phenyl thiosemicarbazides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromo and difluoro substituents enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiosemicarbazides

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects: 2,6-Disubstituted analogs (e.g., 2,6-dichloro or 2,6-dimethyl) exhibit steric hindrance, which may reduce binding affinity in enzyme pockets compared to monosubstituted derivatives.

- Planarity : In analogs like 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide, the thiosemicarbazide moiety and aryl rings are nearly planar (RMS deviation ≤0.0062 Å), facilitating π-π stacking interactions critical for stability .

Biological Activity

4-(2-Bromo-4,6-difluorophenyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C8H7BrF2N4S

- Molecular Weight : 295.2 g/mol

- CAS Number : 685113-31-9

Thiosemicarbazides generally function through various mechanisms, including:

- Inhibition of Enzymes : Many thiosemicarbazides inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways.

- Interaction with Nucleic Acids : Some compounds can intercalate with DNA or RNA, affecting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress within cells, leading to apoptosis in cancer cells.

Antibacterial Activity

Research has indicated that thiosemicarbazides exhibit significant antibacterial properties. A study highlighted that this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 20 |

| Escherichia coli | 16 | 18 |

| Pseudomonas aeruginosa | 32 | 15 |

These results indicate that the compound's effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Antifungal Activity

The antifungal properties of thiosemicarbazides have also been explored. Preliminary studies suggest that this compound exhibits moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's mechanism may involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of thiosemicarbazides is gaining traction in research. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to activate caspase pathways leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is heavily influenced by their structural components. Variations in substituents on the phenyl ring significantly affect their potency. For instance:

- Bromine and Fluorine Substituents : These halogens enhance lipophilicity and electron-withdrawing capacity, improving interaction with biological targets.

- Thiosemicarbazone Moiety : The presence of the thiosemicarbazone functional group is essential for maintaining biological activity due to its ability to form chelates with metal ions and interact with nucleophiles.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various thiosemicarbazide derivatives against multi-drug resistant strains. The results indicated that compounds with bromine substitutions exhibited significantly higher antibacterial activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : In a cytotoxicity assessment using MTT assays on cancer cell lines, it was found that the presence of fluorine atoms in the structure correlated with increased cytotoxic effects, suggesting a potential pathway for drug development targeting specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.